2,3,5,6-Tetramethyl-1,4-phenylenediamine

Übersicht

Beschreibung

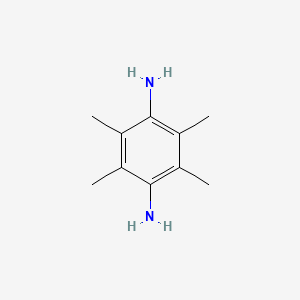

2,3,5,6-Tetramethyl-1,4-phenylenediamine is an organic compound with the molecular formula C10H16N2. It is a derivative of phenylenediamine, characterized by the presence of four methyl groups attached to the benzene ring. This compound is known for its strong reducing properties and is commonly used in various industrial and scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetramethyl-1,4-phenylenediamine can be synthesized through the nitration of 2,3,5,6-tetramethylbenzene followed by reduction.

Industrial Production Methods

In industrial settings, the compound is typically produced through a similar nitration-reduction process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of suitable catalysts to facilitate the reactions .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,5,6-Tetramethyl-1,4-phenylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can act as a reducing agent in various chemical reactions.

Substitution: The amine groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Various reduced forms of the compound.

Substitution: Derivatives with different functional groups attached to the amine groups.

Wissenschaftliche Forschungsanwendungen

2,3,5,6-Tetramethyl-1,4-phenylenediamine has a wide range of applications in scientific research:

Chemistry: Used as a reducing agent and in the synthesis of various organic compounds.

Biology: Employed in biochemical assays and as a reagent in enzyme studies.

Medicine: Investigated for its potential use in drug development and as an antioxidant.

Wirkmechanismus

The compound exerts its effects primarily through its strong reducing properties. It can donate electrons to various substrates, facilitating reduction reactions. In biological systems, it can interact with enzymes and other proteins, affecting their activity and function. The molecular targets and pathways involved include redox-sensitive proteins and enzymes .

Vergleich Mit ähnlichen Verbindungen

2,3,5,6-Tetramethyl-1,4-phenylenediamine is unique due to the presence of four methyl groups, which enhance its reducing properties and stability. Similar compounds include:

1,4-Phenylenediamine: Lacks the methyl groups, resulting in different chemical properties.

2,5-Dimethyl-1,4-phenylenediamine: Contains only two methyl groups, leading to lower reducing power.

N,N,N’,N’-Tetramethyl-1,4-phenylenediamine: Has methyl groups on the nitrogen atoms, affecting its reactivity and applications.

Biologische Aktivität

2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD) is a compound of significant interest in various biological and chemical applications. This article explores its biological activities, mechanisms of action, and implications in different fields based on recent research findings.

- Molecular Formula : C10H16N2

- Molecular Weight : 164.25 g/mol

- Melting Point : 150-155 °C

- Boiling Point : Approximately 281.73 °C

TMPD is a derivative of p-phenylenediamine, characterized by four methyl groups attached to the aromatic ring. This structure contributes to its unique reactivity and biological interactions.

1. Antioxidant Properties

TMPD has been evaluated for its antioxidant capabilities. It acts as a redox mediator in various biochemical processes. In microbial fuel cells (MFCs), TMPD enhances electron transfer processes, significantly improving power output and efficiency. For instance, in a study utilizing Arxula adeninivorans, the application of TMPD as an anodic mediator led to a maximum power density of 1.03 W/m², showcasing its effectiveness in bioelectrochemical systems .

2. Cytotoxicity and Myotoxicity

Research indicates that TMPD exhibits myotoxic effects. A study conducted on rats demonstrated that administration of TMPD leads to necrosis of skeletal muscle tissues. The mechanism involves oxidative stress and inflammation pathways that result in muscle damage . The specific pathways activated by TMPD include the generation of reactive oxygen species (ROS), which are implicated in cellular damage.

Case Study 1: Myotoxicity Mechanism

In an in vivo study involving rats, researchers found that TMPD induces muscle necrosis through oxidative mechanisms. The study highlighted the importance of understanding the dosage and exposure duration to mitigate potential toxic effects .

| Parameter | Result |

|---|---|

| Dosage | Varies (mg/kg) |

| Observed Effects | Muscle necrosis |

| Mechanism | Oxidative stress |

Case Study 2: Application in Microbial Fuel Cells

In microbial fuel cell applications, TMPD was tested for its efficacy as a redox mediator. The results indicated a significant increase in electricity generation when TMPD was utilized alongside Saccharomyces cerevisiae. The study concluded that TMPD not only enhances power output but also improves substrate utilization efficiency .

| Microbial Strain | Power Density (W/m²) |

|---|---|

| Arxula adeninivorans | 1.03 ± 0.06 |

| Saccharomyces cerevisiae | 0.64 ± 0.05 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,5,6-Tetramethyl-1,4-phenylenediamine, and what analytical methods are critical for confirming its purity and structure?

- Methodological Answer : Synthesis typically involves alkylation of 1,4-phenylenediamine using methyl halides or dimethyl sulfate under controlled alkaline conditions. Post-synthesis purification may employ recrystallization from ethanol or column chromatography. Critical characterization includes:

- Nuclear Magnetic Resonance (NMR) : To confirm methyl group substitution patterns (e.g., H NMR for integration ratios, C NMR for quaternary carbon identification).

- Mass Spectrometry (MS) : To verify molecular ion peaks (e.g., [M+H] at m/z 178 for CHN).

- Melting Point Analysis : Compare observed values (e.g., 157–161°C for structurally similar nitro derivatives ) to literature data.

Q. How can researchers determine the thermal stability and decomposition profile of this compound under varying environmental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating (e.g., 10°C/min in nitrogen atmosphere) to identify decomposition thresholds.

- Differential Scanning Calorimetry (DSC) : Detect endothermic/exothermic transitions (e.g., melting, oxidative degradation).

- Accelerated Aging Studies : Expose the compound to humidity (e.g., 75% RH), UV light, or elevated temperatures (40–60°C) for 4–12 weeks, followed by HPLC analysis to monitor degradation byproducts .

Advanced Research Questions

Q. In electrochemical applications, how does the substituent pattern (tetramethyl groups) on 1,4-phenylenediamine influence electron transfer kinetics, and what experimental setups are optimal for quantifying this effect?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) in non-aqueous electrolytes (e.g., acetonitrile with 0.1 M TBAPF). Compare redox potentials (E) of the tetramethyl derivative to unsubstituted 1,4-phenylenediamine to assess steric/electronic effects.

- Density Functional Theory (DFT) : Model HOMO-LUMO gaps and methyl group-induced charge redistribution to correlate experimental redox behavior with computational data .

- Theoretical Framework : Electron-donating methyl groups may lower oxidation potentials, enhancing suitability as charge-transfer mediators in fuel cells or redox-flow batteries .

Q. When encountering conflicting data on the catalytic efficiency of this compound in oxidation-reduction reactions, what methodological approaches can resolve such discrepancies?

- Methodological Answer :

- Systematic Replication : Repeat experiments under standardized conditions (solvent, catalyst loading, temperature) to isolate variables.

- Multivariate Analysis : Apply factorial design (e.g., 2 factorial) to test interactions between pH, substrate concentration, and catalyst stability .

- In Situ Spectroscopy : Use UV-Vis or EPR to monitor intermediate species and identify competing reaction pathways (e.g., radical vs. ionic mechanisms) .

Q. How should researchers design a factorial experiment to optimize the synthesis yield of this compound while considering variables like temperature, solvent polarity, and catalyst concentration?

- Methodological Answer :

- Factor Selection : Prioritize temperature (40–80°C), solvent (DMF vs. ethanol), and catalyst (KCO loading: 1–3 eq).

- Design Matrix : Use a 3-factor, 2-level full factorial design (8 runs) with yield as the response variable.

- Statistical Analysis : Apply ANOVA to identify significant interactions (e.g., temperature-solvent synergy) and optimize conditions via response surface methodology (RSM) .

Q. Methodological and Theoretical Considerations

- Data Interpretation : Always cross-reference experimental results with computational models (e.g., DFT for electronic properties) and prior literature on analogous compounds (e.g., fluorinated phenylenediamines ).

- Safety Protocols : Handle derivatives in inert atmospheres to prevent oxidative degradation; consult safety data sheets for diamine analogs .

Eigenschaften

IUPAC Name |

2,3,5,6-tetramethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZNKVPCIFMXEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1N)C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953139 | |

| Record name | 2,3,5,6-Tetramethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3102-87-2, 76411-92-2 | |

| Record name | 2,3,5,6-Tetramethyl-1,4-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3102-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diaminodurene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethyl-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076411922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3102-87-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetramethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetramethyl-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIAMINO-2,3,5,6-TETRAMETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8875RHZ1MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.